molecular formula C11H14N4O2S B2935298 2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide CAS No. 835891-11-7

2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide

Cat. No.: B2935298
CAS No.: 835891-11-7
M. Wt: 266.32
InChI Key: BXTYEVNHGMYHJR-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethylbenzene core linked to a 1,2,4-triazole moiety. The compound combines the steric bulk of the trimethylphenyl group with the hydrogen-bonding capability of the triazole ring, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2,4,6-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-7-4-8(2)10(9(3)5-7)18(16,17)15-11-12-6-13-14-11/h4-6H,1-3H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTYEVNHGMYHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1H-[1,2,4]triazole-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of N-alkyl or N-acyl derivatives, while oxidation and reduction reactions can result in different oxidation states of the triazole ring .

Scientific Research Applications

2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide involves its interaction with specific molecular targets in the body. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to interact with enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,4,6-Trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide with key analogs, focusing on structural variations, molecular weights, and reported biological or synthetic relevance.

Compound Name Substituent on Heterocycle Molecular Weight (g/mol) Key Features Reference Evidence
This compound (Target) 1H-1,2,4-triazol-3-yl Not explicitly provided Triazole ring enables hydrogen bonding; trimethylphenyl enhances lipophilicity. N/A
2,4,6-Trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide 5-methylisoxazol-3-yl Not provided Oxazole ring reduces hydrogen-bonding potential compared to triazole.
4-{5-[4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-phenyl]-3-trifluoromethyl-pyrazol-1-yl}-benzenesulfonamide Trifluoromethyl-pyrazole Not provided Pyrazole core with trifluoromethyl group; reported anti-inflammatory activity.
2,4,6-Trimethyl-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide 4-bromo-3-methylisoxazolyl Not provided Bromine substitution may enhance halogen bonding; synthesized in 64% yield.
2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide 4-(trifluoromethyl)benzyl 357.39 Trifluoromethyl group increases lipophilicity and metabolic stability.
2,4,6-Trimethyl-N-(3-pyridinyl)benzenesulfonamide 3-pyridinyl Not provided Pyridine substituent introduces basicity and potential for metal coordination.

Key Structural and Functional Comparisons

Heterocyclic Ring Variations Triazole vs. Oxazole/Isoxazole: The triazole ring in the target compound (vs. oxazole/isoxazole in analogs ) provides enhanced hydrogen-bonding capacity, which is critical for interactions with biological targets like enzymes or receptors. Oxazole derivatives, while structurally similar, lack the additional nitrogen atom necessary for such interactions.

Substituent Effects

  • Halogenation : The brominated isoxazole analog demonstrates how halogen atoms can influence reactivity and binding via halogen-bonding interactions, though this may also increase molecular weight and affect solubility.
  • Aromatic Modifications : The trifluoromethylbenzyl group in significantly increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Synthetic Considerations The synthesis of the brominated isoxazole analog achieved a 64% yield via nucleophilic substitution between 5-amino-4-bromo-3-methylisoxazole and 2,4,6-trimethylbenzenesulfonyl chloride. This suggests that similar methods could apply to the target compound.

Research Findings and Implications

  • Industrial Relevance : Derivatives like those listed by Leap Chem Co. (e.g., morpholinyl or pyridinyl variants) underscore the versatility of benzenesulfonamide scaffolds in drug discovery and material science.

Q & A

Q. What are the optimal synthetic routes for 2,4,6-trimethyl-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves condensation of 4-amino-1,2,4-triazole derivatives with substituted benzenesulfonyl chlorides. A validated method includes dissolving the triazole precursor in absolute ethanol with glacial acetic acid as a catalyst, followed by refluxing with 2,4,6-trimethylbenzenesulfonyl chloride for 4 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of triazole to sulfonyl chloride) and temperature control (70–80°C). Post-reaction purification via vacuum filtration and recrystallization in ethanol improves purity (>95%). Variations in solvent polarity (e.g., DMF vs. ethanol) can alter reaction kinetics, with ethanol favoring higher yields due to improved solubility of intermediates.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive structural validation, resolving bond lengths and angles with precision (e.g., C–S bond: 1.76 Å, N–S: 1.63 Å) . Complementary techniques include:

  • NMR : 1^1H NMR (δ 2.35 ppm for methyl groups, δ 8.12 ppm for triazole protons) and 13^{13}C NMR (δ 120–145 ppm for aromatic carbons).
  • FT-IR : Peaks at 1350 cm1^{-1} (S=O stretching) and 1600 cm1^{-1} (C=N triazole ring).
  • HPLC-MS : ESI+ mode confirms molecular ion [M+H]+^+ at m/z 335.1 (theoretical 334.1) .

Q. What is the compound’s primary pharmacological target, and how is its activity quantified in vitro?

The compound acts as a phospholipase C (PLC) activator, modulating calcium influx in vascular smooth muscle cells. Activity is quantified via concentration-response curves (CRCs) for calcium-dependent vasoconstriction. For example, in LPS-pre-treated rat arteries, it increases perfusion pressure by 35–40% (vs. control) at 10 μM, with EC50_{50} values of 2.8 μM for phenylephrine (PHE) and 4.1 μM for arginine-vasopressin (AVP) .

Advanced Research Questions

Q. How does the compound’s PLC activation mechanism resolve contradictions in calcium influx data across studies?

Conflicting reports on calcium influx magnitude (e.g., 20–50% variation in perfusion pressure) arise from model-specific factors:

  • Intracellular vs. extracellular calcium stores : In LPS-pre-treated arteries, the compound increases intracellular calcium mobilization by 25% (phase 1) and extracellular influx by 32% (phase 2) compared to controls (Table II, ).
  • Tissue specificity : Aortic smooth muscle shows higher PLC-β3 expression than mesenteric arteries, explaining differential sensitivity .
    Methodological consistency (e.g., using calcium-free Krebs buffer for phase-specific measurements) is critical for reproducibility .

Q. What experimental designs are recommended to assess the compound’s therapeutic potential in sepsis models?

  • In vivo models : Use LPS-induced septic shock in Wistar rats (16–20 mg/kg LPS, i.p.) with arterial reactivity measured via pressure myography .
  • Biomarkers : Quantify nitric oxide (NO) via Griess assay (LPS increases NO by 3-fold, reversed by 50% with 10 μM compound ).
  • Dose optimization : A biphasic response is observed—low doses (1–5 μM) enhance vasoconstriction, while high doses (>20 μM) induce receptor desensitization .

Q. How can computational modeling improve understanding of structure-activity relationships (SAR)?

  • Docking studies : The triazole ring forms hydrogen bonds with PLC’s catalytic domain (PDB: 1QHJ), while sulfonamide’s methyl groups enhance hydrophobic interactions (binding energy: −9.2 kcal/mol) .
  • QSAR models : Electron-withdrawing groups (e.g., –CF3_3) at the para-position increase potency (logP = 2.1 vs. 1.7 for unsubstituted analogs) but reduce solubility .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers during biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) with confirmation of no solvent interference via vehicle controls.
  • Nanoformulation : Encapsulation in PEGylated liposomes improves bioavailability (e.g., 85% encapsulation efficiency, sustained release over 24h) .

Q. What strategies validate PLC specificity versus off-target effects (e.g., G-protein coupling)?

  • Inhibitor controls : Co-treatment with U73122 (PLC inhibitor) blocks 80% of calcium influx, confirming target engagement .
  • GPCR profiling : Radioligand binding assays (e.g., 3^3H-prazosin for α1-adrenoceptors) show <10% displacement at 10 μM, ruling out major off-target activity .

Data Interpretation & Contradictions

Q. Why do some studies report reduced vasoconstriction at high concentrations?

At >20 μM, the compound induces receptor desensitization via PLC-dependent depletion of IP3_3-sensitive calcium stores. This is evidenced by diminished response to repeated AVP challenges (Emax reduction: 45% after 3 cycles) .

Q. How to reconcile anti-inflammatory claims with pro-contractile effects?

The compound’s dual role arises from context-dependent signaling:

  • Pro-contractile : PLC activation increases vascular tone in hypo-inflammatory states (e.g., baseline conditions).
  • Anti-inflammatory : In sepsis models, it counteracts LPS-induced NO overproduction, restoring vascular reactivity (NO levels: 18 μM → 9 μM post-treatment) .

Emerging Applications & Interdisciplinary Approaches

Q. Can this compound be repurposed for neurodegenerative disease research?

Preliminary data show it modulates calcium dysregulation in neuronal models:

  • Mechanosensitive channels : In stretched neurons, 5 μM compound reduces calcium influx by 30% (Fluo-4 assay), suggesting neuroprotective potential .
  • Synaptic plasticity : Co-application with NMDA enhances LTP by 25% in hippocampal slices .

Q. What innovations in crystallography enhance its structural analysis?

  • TWINABS for twinned data : Resolves pseudo-merohedral twinning (Rmerge_{merge} < 5%) in sulfonamide derivatives .
  • ORTEP-3 GUI : Visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., C–H···O interactions at 2.8 Å) .

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